![molecular formula C13H21ClN2 B13471089 Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride](/img/structure/B13471089.png)
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is a chemical compound known for its versatile applications in various fields of scientific research. It is characterized by the presence of a benzyl group attached to a pyrrolidine ring through an ethylamine linkage. This compound is often used in the synthesis of other complex molecules due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride typically involves the reaction of benzyl chloride with 2-(pyrrolidin-1-yl)ethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: N-oxides of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine.
Reduction: Secondary amines.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pyrrolidine ring plays a crucial role in enhancing the binding affinity and selectivity of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-(pyrrolidin-1-yl)ethanamine dihydrochloride
- N-Benzyl-2-(pyrrolidin-1-yl)ethanamine
- N-Benzyl-2-(pyrrolidin-1-yl)ethanol
Uniqueness
Benzyl[2-(pyrrolidin-1-yl)ethyl]amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the benzyl group and the pyrrolidine ring enhances its reactivity and binding affinity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H21ClN2 |
|---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
N-benzyl-2-pyrrolidin-1-ylethanamine;hydrochloride |
InChI |
InChI=1S/C13H20N2.ClH/c1-2-6-13(7-3-1)12-14-8-11-15-9-4-5-10-15;/h1-3,6-7,14H,4-5,8-12H2;1H |
InChI Key |
OFAAWORLYRBTGL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCNCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


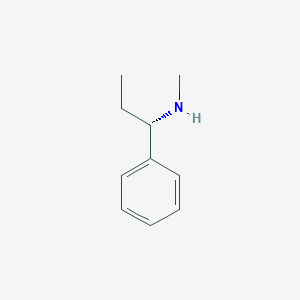


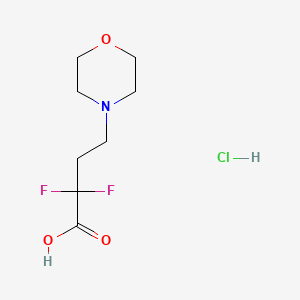
![[(3-Azidopropoxy)methyl]benzene](/img/structure/B13471029.png)
![3-(Bromomethyl)bicyclo[3.1.1]heptane](/img/structure/B13471036.png)
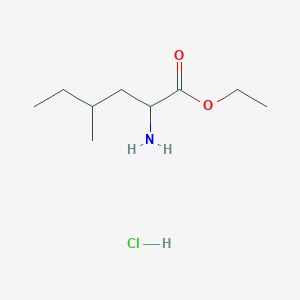
![4-(Trifluoromethyl)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride](/img/structure/B13471061.png)
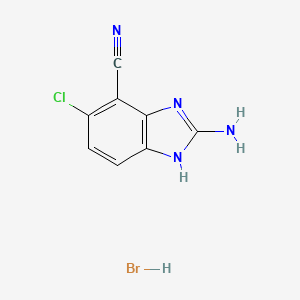
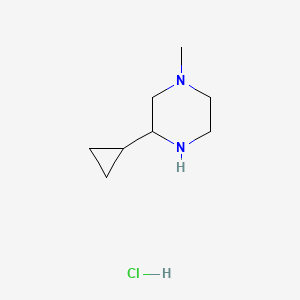
![Potassium [2-Fluoro-4-(methylsulfonyl)phenyl]trifluoroborate](/img/structure/B13471075.png)
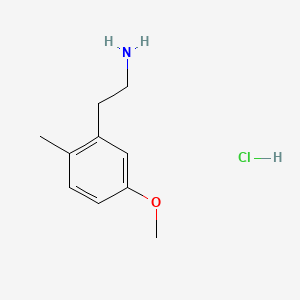

![3-Oxaspiro[5.5]undecan-9-ol](/img/structure/B13471083.png)
